molecular formula C12H15NO2S B5672925 4,7-diethoxy-2-methyl-1,3-benzothiazole

4,7-diethoxy-2-methyl-1,3-benzothiazole

Cat. No. B5672925
M. Wt: 237.32 g/mol
InChI Key: GBPUTVPNKOQBPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7-diethoxy-2-methyl-1,3-benzothiazole, also known as DEMBT, is a heterocyclic compound that has been studied for its potential applications in scientific research. This compound belongs to the class of benzothiazole derivatives, which have been found to exhibit a wide range of biological activities. DEMBT has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for use in laboratory experiments.

Mechanism of Action

The mechanism of action of 4,7-diethoxy-2-methyl-1,3-benzothiazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of cellular signaling pathways. 4,7-diethoxy-2-methyl-1,3-benzothiazole has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 4,7-diethoxy-2-methyl-1,3-benzothiazole has also been found to modulate the activity of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
4,7-diethoxy-2-methyl-1,3-benzothiazole has been found to exhibit a range of biochemical and physiological effects. This compound has been found to exhibit antioxidant activity, which may be due to its ability to scavenge free radicals and inhibit lipid peroxidation. 4,7-diethoxy-2-methyl-1,3-benzothiazole has also been found to exhibit anti-inflammatory activity, which may be due to its ability to inhibit the activity of COX-2 and the production of inflammatory mediators. Additionally, 4,7-diethoxy-2-methyl-1,3-benzothiazole has been found to exhibit anti-tumor activity, which may be due to its ability to induce apoptosis and inhibit cell proliferation.

Advantages and Limitations for Lab Experiments

4,7-diethoxy-2-methyl-1,3-benzothiazole has several advantages for use in laboratory experiments. This compound is relatively easy to synthesize, and it can be obtained in high yield and purity. 4,7-diethoxy-2-methyl-1,3-benzothiazole also exhibits a range of biological activities, which makes it a useful tool for studying various cellular processes. However, there are also some limitations to the use of 4,7-diethoxy-2-methyl-1,3-benzothiazole in laboratory experiments. For example, this compound may exhibit cytotoxicity at high concentrations, which can limit its use in certain assays. Additionally, the mechanism of action of 4,7-diethoxy-2-methyl-1,3-benzothiazole is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the use of 4,7-diethoxy-2-methyl-1,3-benzothiazole in scientific research. One potential application is in the development of new anti-inflammatory and anti-tumor drugs. 4,7-diethoxy-2-methyl-1,3-benzothiazole has been found to exhibit promising activity in these areas, and further research is needed to determine its potential as a therapeutic agent. Additionally, 4,7-diethoxy-2-methyl-1,3-benzothiazole may have potential applications in the development of new fluorescent probes for the detection of metal ions. Further research is also needed to better understand the mechanism of action of 4,7-diethoxy-2-methyl-1,3-benzothiazole and its potential applications in various cellular processes.

Synthesis Methods

4,7-diethoxy-2-methyl-1,3-benzothiazole can be synthesized using various methods, including the reaction of 2-amino-4,7-diethoxybenzothiazole with methyl iodide in the presence of a base, or the reaction of 2-amino-4,7-diethoxybenzothiazole with methyl iodide and potassium carbonate in dimethylformamide. The yield of 4,7-diethoxy-2-methyl-1,3-benzothiazole using these methods is typically high, and the purity can be improved using recrystallization.

Scientific Research Applications

4,7-diethoxy-2-methyl-1,3-benzothiazole has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been found to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anti-tumor properties. 4,7-diethoxy-2-methyl-1,3-benzothiazole has also been studied for its potential as a fluorescent probe for the detection of metal ions, such as copper and zinc.

properties

IUPAC Name

4,7-diethoxy-2-methyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S/c1-4-14-9-6-7-10(15-5-2)12-11(9)13-8(3)16-12/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPUTVPNKOQBPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=C(C=C1)OCC)SC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Diethoxy-2-methyl-1,3-benzothiazole

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